1-Methoxy-1-(4-methylbenzyl)-3-phenylurea 1-Methoxy-1-(4-methylbenzyl)-3-phenylurea
Brand Name: Vulcanchem
CAS No.:
VCID: VC18521104
InChI: InChI=1S/C16H18N2O2/c1-13-8-10-14(11-9-13)12-18(20-2)16(19)17-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,19)
SMILES:
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol

1-Methoxy-1-(4-methylbenzyl)-3-phenylurea

CAS No.:

Cat. No.: VC18521104

Molecular Formula: C16H18N2O2

Molecular Weight: 270.33 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxy-1-(4-methylbenzyl)-3-phenylurea -

Specification

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
IUPAC Name 1-methoxy-1-[(4-methylphenyl)methyl]-3-phenylurea
Standard InChI InChI=1S/C16H18N2O2/c1-13-8-10-14(11-9-13)12-18(20-2)16(19)17-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,19)
Standard InChI Key VWXRTKFZIHBAOB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN(C(=O)NC2=CC=CC=C2)OC

Introduction

Chemical Identity and Structural Characteristics

1-Methoxy-1-(4-methylbenzyl)-3-phenylurea belongs to the urea class of organic compounds, characterized by a central carbonyl group flanked by two amine groups. Its structure includes a methoxy group (-OCH3_3), a 4-methylbenzyl moiety, and a phenylurea backbone. Key identifiers include:

PropertyValueSource
CAS Number139444-37-4
Molecular FormulaC16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2
Molecular Weight270.33 g/mol
IUPAC Name1-Methoxy-1-(4-methylbenzyl)-3-phenylurea
SynonymsN-Methoxy-N-(4-methylbenzyl)-N'-phenylurea

The compound’s stability is influenced by its substituents, with the methoxy group enhancing solubility in polar solvents, while the aromatic rings contribute to lipophilicity .

Synthesis and Manufacturing Methods

General Synthetic Pathways

The synthesis of 1-Methoxy-1-(4-methylbenzyl)-3-phenylurea typically involves the reaction of substituted isocyanates with amines. A representative method, adapted from phenylurea herbicide syntheses (Source 2), proceeds as follows:

  • Reagents:

    • 4-Methylbenzylamine

    • Phenyl isocyanate

    • Methoxyamine hydrochloride

  • Procedure:

    • 4-Methylbenzylamine is reacted with methoxyamine hydrochloride under inert conditions (argon/nitrogen) to form the methoxy-substituted intermediate.

    • This intermediate is then treated with phenyl isocyanate in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 20–25°C for 16–24 hours .

    • The product is purified via recrystallization or column chromatography, yielding a crystalline solid with reported purities >95% .

Optimized Conditions

  • Temperature: 20–25°C (prevents side reactions)

  • Solvent: Dichloromethane (enhances reaction rate)

  • Catalyst: Triethylamine (neutralizes HCl byproducts) .

Physicochemical Properties

Spectroscopic Data

  • 1H^1\text{H} NMR: Peaks at δ 7.34 (d, 1H), 7.17 (m, 2H), 3.84 (s, 3H), and 3.05 (s, 6H) confirm methoxy and methylbenzyl groups .

  • IR: Strong absorbance at 1650–1700 cm1^{-1} (urea C=O stretch) .

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